Tris(3-nitrophenyl)arsane oxide
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Overview
Description
Tris(3-nitrophenyl)arsane oxide is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-nitrophenyl)arsane oxide typically involves the reaction of arsenic trioxide with 3-nitrophenyl derivatives under controlled conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tris(3-nitrophenyl)arsane oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Tris(3-aminophenyl)arsane oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(3-nitrophenyl)arsane oxide has found applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized as a flame retardant in materials such as epoxy resins and acrylonitrile–butadiene–styrene (ABS) due to its ability to enhance thermal stability and reduce flammability
Mechanism of Action
The mechanism by which tris(3-nitrophenyl)arsane oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy, the compound acts by promoting char formation and inhibiting the release of flammable gases during thermal degradation. This is achieved through a combination of gas-phase and condensed-phase mechanisms, where the compound decomposes to form a protective char layer and releases non-flammable gases .
Comparison with Similar Compounds
Tris(3-nitrophenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.
Triphenylarsane oxide: Lacks the nitro groups, resulting in different chemical properties and applications.
Uniqueness: Tris(3-nitrophenyl)arsane oxide is unique due to the presence of both nitro groups and an arsenic center, which imparts distinct chemical reactivity and flame retardant properties. Its ability to form stable char and reduce flammability makes it particularly valuable in materials science and industrial applications .
Properties
CAS No. |
5449-75-2 |
---|---|
Molecular Formula |
C18H12AsN3O7 |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
1-bis(3-nitrophenyl)arsoryl-3-nitrobenzene |
InChI |
InChI=1S/C18H12AsN3O7/c23-19(13-4-1-7-16(10-13)20(24)25,14-5-2-8-17(11-14)21(26)27)15-6-3-9-18(12-15)22(28)29/h1-12H |
InChI Key |
DXHPXSCLXFSXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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